molecular formula C9H6BrNO B1287783 6-Bromo-2H-isoquinolin-1-one CAS No. 82827-09-6

6-Bromo-2H-isoquinolin-1-one

Cat. No. B1287783
CAS RN: 82827-09-6
M. Wt: 224.05 g/mol
InChI Key: ZDYXSEQHOVSTPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromoisoquinoline derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones is achieved through a base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile, which may offer insights into similar condensation reactions that could be applied to the synthesis of 6-Bromo-2H-isoquinolin-1-one . Additionally, a palladium-catalyzed C-H activation method is described for synthesizing isoquinolin-1(2H)-ones, which could potentially be adapted for the synthesis of the compound . The Knorr synthesis is also mentioned as a method for synthesizing 6-bromoquinolin-2(1H)-one derivatives, which involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization .

Molecular Structure Analysis

The molecular structure of bromoisoquinoline derivatives is characterized in some studies. For example, the crystal structure and molecular interactions of a novel 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one are analyzed, providing details on the crystal packing stabilized by hydrogen bonds and π-stacking interactions . Although this compound is not 6-Bromo-2H-isoquinolin-1-one, the analysis of molecular interactions could be relevant for understanding the structural properties of similar brominated isoquinolines.

Chemical Reactions Analysis

The chemical reactivity of bromoisoquinoline derivatives is explored in several papers. The synthesis of 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion and cyclization of gem-dibromovinylanilines is one such reaction that showcases the potential for bromoisoquinolines to undergo cyclization and substitution reactions . The Friedländer synthesis is another method mentioned for incorporating 6-bromoquinoline into novel chelating ligands, indicating the versatility of bromoisoquinolines in forming complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoisoquinoline derivatives are not extensively discussed in the provided papers. However, the synthesis and antibacterial evaluation of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one suggest that bromoisoquinoline derivatives can exhibit biological activity, which may be a property of interest for 6-Bromo-2H-isoquinolin-1-one as well . The optical properties of 6-bromoquinoline derivatives are also mentioned, with a high emission quantum yield observed for 6,6'-biquinolines, which could imply potential applications in materials science for related compounds .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including 6-Bromo-2H-isoquinolin-1-one, are of significant interest due to their diverse biological activities. Research indicates that isoquinoline compounds, as part of a larger class of heterocyclic aromatic organic compounds, have shown promising biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. These activities suggest that 6-Bromo-2H-isoquinolin-1-one could serve as a valuable lead compound in drug development for various therapeutic applications (Danao et al., 2021).

Therapeutic Potential in Nucleic Acid Interaction

Isoquinoline alkaloids, which share structural similarities with 6-Bromo-2H-isoquinolin-1-one, have been noted for their interaction with nucleic acids, suggesting potential applications in cancer therapy and drug design. The binding aspects and implications of these interactions highlight the importance of isoquinoline derivatives in developing therapeutic agents with specificity towards nucleic acid targets (Bhadra & Kumar, 2012).

Antioxidant Activity

Research on the antioxidant activity of various compounds, including isoquinoline derivatives, is crucial for understanding their potential in mitigating oxidative stress-related diseases. Analytical methods used in determining antioxidant activity provide insights into the mechanisms and efficacy of these compounds, suggesting that 6-Bromo-2H-isoquinolin-1-one could possess similar beneficial antioxidant properties (Munteanu & Apetrei, 2021).

Synthesis and Biological Activity

The synthesis and biological activity of isoquinoline derivatives, including 8-hydroxyquinoline (a compound related to 6-Bromo-2H-isoquinolin-1-one), have been extensively studied. These compounds exhibit a wide range of pharmacological activities, such as antimicrobial, anticancer, and antifungal effects, underscoring the versatility and potential of 6-Bromo-2H-isoquinolin-1-one in therapeutic applications (Saadeh et al., 2020).

Safety And Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) .

Future Directions

: Oakwood Chemical : MilliporeSigma

properties

IUPAC Name

6-bromo-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYXSEQHOVSTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579123
Record name 6-Bromoisoquinolin-1(2H)-one
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2H-isoquinolin-1-one

CAS RN

82827-09-6
Record name 6-Bromo-1(2H)-isoquinolinone
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URL https://commonchemistry.cas.org/detail?cas_rn=82827-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoisoquinolin-1(2H)-one
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Record name 6-bromo-2H-isoquinolin-1-one
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Synthesis routes and methods I

Procedure details

To a solution of 42.8 g (173.5 mmol) of 6-Bromo-1-chloro-isoquinoline (5) in 700 ml of acetic acid were added 133.6 g (1.74 mol) ammonium acetate. After stirring at 100° C. for 3 h, the solution was cooled to room temperature and the solvent was removed i. vac. to a small volume. The residue was poured on water and the suspension was stirred for some minutes. The precipitate was isolated by filtration and dried, to yield 28.2 g of the title compound. Rt=1.30 min (Method B). Detected mass: 224.0 (M+H+).
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-methylbenzonitrile (26 g) dissolved in 1-tert-butoxy-N,N,N′,N′-tetramethylmethanediamine (47.9 mL) was stirred at 140° C. for 2 h (flask open to evaporate t-butanol). The reaction mixture was cooled to room temperature, diluted with water (600 mL), and extracted with ethyl acetate (500 mL). The aqueous was further extracted with ethyl acetate (250 mL), the combined organics were washed with water (500 mL), brine (150 mL), dried (MgSO4) filtered and evaporated. The residual oil was dissolved in ethanol (250 mL) at 80° C. and treated with 37% hydrochloric acid (250 mL) at such a rate as to maintain a solution. The reaction mixture was stirred at 110° C. for 3 h, cooled to room temperature, diluted with water (600 mL) and the resulting suspension stirred for 2 h and filtered. The filtered solid was slurried in diethyl ether (400 mL) for 2 h, filtered and dried to give the subtitle compound (26.4 g) as a solid.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
47.9 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-[(E)-2-(dimethylamino)ethenyl]benzonitrile (Example 1a, 1.0 g) in 33% Hydrobromic acid in acetic acid (10 mL) under nitrogen was stirred at 80° C. for 4 h. The reaction mixture was diluted with water (250 mL), and the brown solid was filtered off, washed with diethyl ether and dried to afford the subtitle compound (0.70 g) as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of (E)-1-bromo-3-(2-isocyanatovinyl)benzene (100 g, 0.44 mol) in toluene (200 mL) was added dropwise to a mixture of tributylamine 1100 mL) and oxydibenzene (500 mL) at 190° C. After the addition, the mixture was heated at 210° C. for another two hours. Thin layer chromatography (petroleum ether/ethyl acetate 1:1) indicated the reaction was complete. The mixture was cooled to room temperature, filtered, and the solid was washed with ethyl acetate (50 mL×3). The solid was dried under vacuum to give crude 6-bromoisoquinolin-1(2H)-one (30 g, 30%) as a tight yellow solid, which was used in the next step directly.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of Intermediate 94 (1.04 g) in methylene chloride (3 ml) was added with a solution of 3-chloroperbenzoic acid (2.16 g) in methylene chloride (3 ml), and stirred for 20 hours. The reaction mixture was added with methylene chloride (200 ml), and washed successively with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride and saturated brine. The organic layer was dried, and then the solvent was evaporated under reduced pressure. A solution of the residue in acetic anhydride (10 ml) was refluxed by heating for 5 hours. The reaction mixture was concentrated under reduced pressure, and then the residue was added with 2.5 N aqueous sodium hydroxide (20 ml), and stirred at 100° C. for 1 hour. The reaction mixture was cooled to room temperature, and neutralized with 5 N aqueous hydrochloric acid under ice cooling to obtain the precipitated title compound (Intermediate 95, 623 mg).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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